molecular formula C22H20BrP B3049631 (Buta-1,3-dien-1-yl)(triphenyl)phosphanium bromide CAS No. 21310-07-6

(Buta-1,3-dien-1-yl)(triphenyl)phosphanium bromide

Cat. No.: B3049631
CAS No.: 21310-07-6
M. Wt: 395.3 g/mol
InChI Key: SSZVQMPGJGQLLP-UHFFFAOYSA-M
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Description

(Buta-1,3-dien-1-yl)(triphenyl)phosphanium bromide is a chemical compound with the molecular formula C22H20BrP and a molecular weight of 395.3 g/mol. It is a phosphonium salt that features a butadiene moiety attached to a triphenylphosphine group, making it an interesting subject for various chemical reactions and applications.

Preparation Methods

The synthesis of (Buta-1,3-dien-1-yl)(triphenyl)phosphanium bromide typically involves the reaction of functionalized vinyl phosphates with organometallic reagents. One common method includes the use of aryllithium reagents to convert vinyl phosphates into trisubstituted buta-1,3-dienes . Additionally, vinyl phosphordiamidates can be converted into α,β-unsaturated ketones using Grignard reagents . The reaction conditions often involve the use of catalysts such as iron, nickel, or palladium to facilitate the formation of the desired product .

Chemical Reactions Analysis

(Buta-1,3-dien-1-yl)(triphenyl)phosphanium bromide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also be reduced using suitable reducing agents.

    Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group. Common reagents used in these reactions include aryllithium reagents and Grignard reagents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(Buta-1,3-dien-1-yl)(triphenyl)phosphanium bromide has several scientific research applications, including:

    Chemistry: It is used in the synthesis of various substituted alkenes and dienes, which are important intermediates in organic synthesis.

    Biology: The compound can be used in the study of biological processes involving phosphonium salts.

    Industry: The compound is used in the production of materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (Buta-1,3-dien-1-yl)(triphenyl)phosphanium bromide involves its interaction with molecular targets and pathways in chemical reactions. The compound’s phosphonium group can participate in various reactions, facilitating the formation of new chemical bonds and products. The specific pathways involved depend on the reaction conditions and the nature of the reagents used.

Comparison with Similar Compounds

(Buta-1,3-dien-1-yl)(triphenyl)phosphanium bromide can be compared with other similar compounds, such as:

    Vinyl phosphates: These compounds are used in similar reactions to form substituted alkenes and dienes.

    Vinyl phosphordiamidates: These compounds are also used in the synthesis of α,β-unsaturated ketones. The uniqueness of this compound lies in its specific structure and reactivity, which make it suitable for a wide range of chemical applications.

Properties

IUPAC Name

buta-1,3-dienyl(triphenyl)phosphanium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20P.BrH/c1-2-3-19-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h2-19H,1H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSZVQMPGJGQLLP-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC=C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20BrP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10372927
Record name (Buta-1,3-dien-1-yl)(triphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21310-07-6
Record name (Buta-1,3-dien-1-yl)(triphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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